molecular formula CH2F2O4S2 B3052522 Methanedisulfonyl fluoride CAS No. 42148-23-2

Methanedisulfonyl fluoride

Cat. No.: B3052522
CAS No.: 42148-23-2
M. Wt: 180.16 g/mol
InChI Key: DKWGSLVGHONKMY-UHFFFAOYSA-N
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Description

Methanedisulfonyl fluoride is an organosulfur compound with the molecular formula CH2F2O4S2 and a molecular weight of 180.16 g/mol . It is also known by synonyms such as bis(fluorosulfonyl)methane and bisfluorosulfonylmethane . Researchers can identify the compound by its CAS Number, 42148-23-2, and its Canonical SMILES structure, which is represented as FS(=O)(=O)CS(=O)(=O)F . Computed properties include a topological polar surface area of 85 Ų . This product is intended for research purposes as a chemical reagent and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanedisulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F2O4S2/c2-8(4,5)1-9(3,6)7/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGSLVGHONKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194981
Record name Methanedisulfonyl fluoride
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42148-23-2
Record name Methanedisulfonyl fluoride
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Record name Methanedisulfonyl fluoride
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Record name Methanedisulfonyl fluoride
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Synthetic Methodologies for Methanedisulfonyl Fluoride

Established Synthetic Routes

The synthesis of methanedisulfonyl fluoride (B91410) can be achieved through several established methods, each starting from different precursors and employing distinct reagents.

Synthesis from Acetic Acid, Phosphorus Oxychloride, and Chlorosulfonic Acid

A prevalent two-step synthesis of methanedisulfonyl fluoride begins with readily available and inexpensive starting materials: acetic acid, phosphorus oxychloride (POCl₃), and chlorosulfonic acid (HSO₃Cl). acs.org This initial step yields an intermediate product which is then converted to this compound. Following this, a halogen exchange reaction is employed to introduce the fluorine atoms. acs.org

Synthesis from Methylenedisulfonic Acid and Phosphorus Pentachloride

Another established route involves the reaction of methylenedisulfonic acid with phosphorus pentachloride (PCl₅) in an organic solvent. The mixture is subjected to a controlled heating process, typically in a three-stage temperature ramp-up to between 120-180°C, for a duration of 4-6 hours. After cooling to room temperature, the desired product is obtained through reduced pressure distillation.

Sulfonylation Reactions from Methane (B114726) Derivatives and Fluorosulfonic Acid

This compound can also be synthesized via sulfonylation reactions. This method often utilizes methane derivatives and fluorosulfonic acid. A key aspect of this process is the purification step, which may involve high-boiling solvents to minimize the loss of the product during distillation.

Halogen Exchange Reactions for Fluorine Introduction

A crucial step in several synthetic pathways for this compound is the introduction of fluorine atoms, which is typically accomplished through halogen exchange reactions.

Double Halogen Exchange (SO₂Cl → SO₂F) using Potassium Hydrogen Fluoride

The conversion of the sulfonyl chloride (SO₂Cl) groups to sulfonyl fluoride (SO₂F) groups is a critical transformation. This is effectively achieved through a double halogen exchange reaction. The process utilizes potassium hydrogen fluoride (KHF₂) in dry acetonitrile (B52724) as the fluorinating agent. acs.orgvulcanchem.com This method is a key part of the two-step synthesis starting from acetic acid. acs.org

Optimization of Reaction Conditions and Yields in Synthesis

Further studies on related olefination reactions using this compound have explored the influence of different bases. For instance, in a model reaction with 2-naphthaldehyde (B31174), N-methylpyrrolidine was identified as a suitable base, yielding the desired product in 70% as an exclusive E-isomer after prolonged heating in boiling THF. acs.org However, it was observed that the yields are highest for arylaldehydes with neutral substitution patterns, while the presence of both electron-donating and electron-accepting groups tends to decrease the product yields. acs.orgacs.org Investigations into the cause of lower yields suggest that prolonged heating of the products with an amine can lead to slow degradation. acs.org

In reactions involving electron-rich aldehydes, an alternative Knoevenagel-type condensation pathway can occur in the absence of a base, leading to excellent yields of unsaturated 1,1-disulfonyl fluorides. acs.orgacs.org Additionally, trapping the transient ethene-1,1-bissulfonyl fluoride with 4-(dimethylamino)pyridine (DMAP) has been shown to form a stable zwitterionic adduct. acs.orgacs.org

Purification and Characterization Techniques in Synthesis

The isolation and validation of pure this compound are critical steps following its synthesis to ensure its reactivity and the desired outcomes in subsequent chemical transformations. A combination of distillation, solvent-based methods, spectroscopy, and chromatography is typically employed.

Distillation and Solvent-Based Purification Strategies

Following the primary synthesis, which can involve the reaction of methylenedisulfonic acid with phosphorus pentachloride followed by fluorination, or a two-step process from acetic acid, phosphorus oxychloride, and chlorosulfonic acid followed by halogen exchange, purification is paramount. Reduced pressure distillation is a common initial step to separate the volatile this compound from less volatile impurities. To minimize the loss of the product during distillation, high-boiling solvents like dimethylsulfone can be utilized.

In some cases, particularly when technical grade starting materials are used, the crude product may necessitate a wash with an aqueous base to neutralize any acidic byproducts. google.com Solvent-based purification may also involve dissolving the crude product in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂), to facilitate the removal of insoluble impurities or to present it for further purification steps. google.com The choice of solvent is critical, with acetonitrile being a common co-solvent in the synthesis and purification process. google.com

Spectroscopic Validation of Purity (e.g., 2D NMR Spectroscopy, HSQC)

The purity of this compound is rigorously assessed using advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for this purpose. Specifically, Heteronuclear Single Quantum Coherence (HSQC) experiments are invaluable. nanalysis.com HSQC correlates the signals of two different nuclei that are directly bonded, typically ¹H and ¹³C. nanalysis.com This technique allows for the unambiguous assignment of proton and carbon signals, helping to confirm the molecular structure of this compound. nanalysis.com

Furthermore, HSQC is instrumental in distinguishing the desired sulfonyl fluoride groups from potential byproducts like sulfonic acids by analyzing the cross-peak patterns in the spectra. The presence of fluorine also allows for ¹⁹F NMR, and various 2D NMR experiments correlating ¹⁹F with ¹H and ¹³C can provide detailed structural information and confirm the presence and integrity of the S-F bond. nih.gov

Chromatographic Purification Methods

For instances where distillation and solvent washes are insufficient to achieve the desired purity, chromatographic methods are employed. Column chromatography, often using silica (B1680970) gel as the stationary phase, can be an effective technique for removing impurities. google.comechemi.com The choice of eluent is crucial for successful separation.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also powerful analytical techniques to assess purity. When coupled with mass spectrometry (MS), GC-MS can confirm the molecular weight of this compound and detect any volatile impurities. For non-volatile impurities or for preparative-scale purification, reverse-phase HPLC (RP-HPLC) can be utilized, often with a C18 column. googleapis.com

Considerations for Industrial Scale Production

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The synthetic routes employed at an industrial scale are generally similar to those in the lab but are optimized for large quantities.

Key considerations include:

Reaction Conditions: Precise control over reaction parameters such as temperature, pressure, and reaction time is critical to maximize yield and purity while minimizing the formation of byproducts. For example, the synthesis involving methylenedisulfonic acid and phosphorus pentachloride requires a three-stage temperature control between 120-180°C.

Raw Material Sourcing and Purity: The quality of starting materials like acetic acid, phosphorus oxychloride, and chlorosulfonic acid directly impacts the purity of the final product and the complexity of the purification process. acs.org Using inexpensive starting materials is a key advantage for large-scale production. acs.org

Process Safety: The handling of corrosive and reactive chemicals such as phosphorus pentachloride and fluorine gas necessitates robust safety protocols and specialized equipment to prevent accidents and ensure worker safety.

Waste Management: The industrial process will generate byproducts and waste streams that need to be managed in an environmentally responsible and compliant manner.

Purification Efficiency: Distillation and other purification methods need to be optimized for large volumes to be both effective and economically viable. The choice of purification strategy will depend on the specific impurities present and the required final purity of the this compound.

Automation and Control: Implementing automated systems for monitoring and controlling the reaction and purification processes can improve consistency, yield, and safety in an industrial setting.

Recent advancements have demonstrated the feasibility of scaling up the synthesis of this compound to the mole scale with consistent yields, highlighting its potential for widespread industrial application. acs.org

Mechanistic Studies of Methanedisulfonyl Fluoride Reactivity

Olefination Reactions: Analogies to Horner-Wadsworth-Emmons Chemistry

The first step in the HWE-type mechanism is the deprotonation of the acidic methylene (B1212753) group of methanedisulfonyl fluoride (B91410) by a base to form a sulfonyl-stabilized carbanion. researchgate.netresearchgate.netresearchgate.netresearchgate.net This carbanion is a key reactive intermediate that initiates the olefination sequence. researchgate.net The stability of this carbanion is crucial for the reaction to proceed. The process is initiated by the addition of this carbanion to the carbonyl group of an aldehyde. nih.govresearchgate.net Studies have shown that tertiary amines, such as N-methylpyrrolidine, are effective bases for this transformation. acs.org

Following its formation, the carbanion derived from MDSF performs a nucleophilic attack on the aldehyde's carbonyl carbon. This addition leads to an intermediate aldol-type adduct. nih.govresearchgate.nettandfonline.com This adduct then undergoes an intramolecular cyclization to form a transient four-membered ring intermediate, specifically an oxathietane dioxide derivative. researchgate.netacs.orgnih.govtandfonline.com The final step is the fragmentation of this ring. researchgate.netresearchgate.netresearchgate.net This fragmentation is a key step that results in the formation of the C=C double bond of the alkene product and eliminates a sulfinate species (SO₂F⁻). researchgate.net This three-step sequence of reversible aldol-type addition, cyclization, and fragmentation is characteristic of this olefination pathway. tandfonline.com

The olefination reaction of methanedisulfonyl fluoride with aromatic aldehydes generally exhibits high stereoselectivity. researchgate.net Research findings indicate that the reaction typically yields the E-isomer of the β-arylethenesulfonyl fluoride product exclusively. researchgate.netacs.org For instance, the reaction of MDSF with 2-naphthaldehyde (B31174) in the presence of N-methylpyrrolidine resulted solely in the E-isomer. acs.org This stereochemical outcome is determined during the fragmentation step of the four-membered ring intermediate. tandfonline.comtandfonline.com While the initial aldol-type addition may show poor selectivity, the subsequent cyclization-fragmentation proceeds in a way that favors the formation of the thermodynamically more stable E-alkene. tandfonline.com

AldehydeProductBaseYield (%)Stereoisomer
2-Naphthaldehyde2-(2-Naphthyl)ethenesulfonyl fluorideN-Methylpyrrolidine70E
4-Methylbenzaldehyde2-(4-Methylphenyl)ethenesulfonyl fluorideN-Methylpyrrolidine--
SalicylaldehydesSulfocoumarinsN-Methylpyrrolidine58-67-

Knoevenagel Condensation Pathways

An alternative reaction mechanism, the Knoevenagel condensation, is observed when this compound reacts with certain aldehydes, particularly those that are electron-rich. researchgate.netresearchgate.net Notably, this pathway proceeds in the absence of a base, distinguishing it from the HWE-type olefination. researchgate.netacs.orgresearchgate.netnih.gov This condensation reaction leads to a different class of products compared to the olefination route.

When this compound is reacted with electron-rich aldehydes, such as 4-methoxybenzaldehyde (B44291) or cinnamaldehyde, a spontaneous condensation occurs. researchgate.netnih.gov This reaction does not require a base catalyst. researchgate.netresearchgate.net The electron-donating groups on the aldehyde facilitate a nucleophilic attack on the carbonyl, followed by dehydration, to drive the reaction forward. The progress of this type of reaction can be monitored by observing the disappearance of the aldehyde's carbonyl stretch in FT-IR spectroscopy.

The product of the Knoevenagel condensation between this compound and an electron-rich aldehyde is an α,β-unsaturated 1,1-disulfonyl fluoride. researchgate.netacs.orgresearchgate.netresearchgate.net In this product, the carbon of the original aldehyde's carbonyl group becomes part of a double bond and is attached to the two sulfonyl fluoride groups from the MDSF molecule. researchgate.net These reactions typically proceed in excellent yields. nih.gov For example, the transient species ethene-1,1-disulfonyl fluoride (CH₂=C(SO₂F)₂) can be generated and trapped, highlighting the formation of this structural motif. researchgate.net

AldehydeProductConditionsYield (%)
4-Methoxybenzaldehyde1,1-bis(fluorosulfonyl)-2-(4-methoxyphenyl)etheneNo baseHigh
Cinnamaldehyde1,1-bis(fluorosulfonyl)-4-phenylbuta-1,3-dieneNo baseExcellent
ParaformaldehydeEthene-1,1-disulfonyl fluoride (trapped as adduct)DMAP, No base81 (adduct)

Sulfur(VI) Fluoride Exchange (SuFEx) Mechanisms

This compound, CH₂(SO₂F)₂, serves as a valuable precursor in transformations that generate substrates for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netresearchgate.netacs.orgnih.govnih.govacs.orgresearchgate.net Its reaction with aromatic aldehydes yields β-arylethenesulfonyl fluorides, which are versatile bis-electrophiles used in SuFEx ligations. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net The mechanism of this transformation is analogous to the Horner-Wadsworth-Emmons (HWE) olefination. researchgate.netresearchgate.netacs.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This process involves the initial addition of the carbanion derived from this compound to the aldehyde, followed by a cyclization step to form a four-membered ring intermediate. researchgate.netresearchgate.netacs.orgnih.govnih.govacs.orgresearchgate.net This intermediate then undergoes fragmentation to furnish the final olefin product. researchgate.netresearchgate.netacs.orgnih.govnih.govacs.orgresearchgate.net

In the absence of a base, particularly with electron-rich aldehydes, this compound can follow an alternative Knoevenagel condensation pathway to produce unsaturated 1,1-disulfonyl fluorides. researchgate.netresearchgate.netacs.orgnih.govnih.govresearchgate.netresearchgate.net The reactivity of sulfonyl fluorides in SuFEx processes is prized for the unique combination of stability and controlled reactivity, a characteristic that has led to them being described as "sleeping beauties" that can be awakened on demand. nih.govacs.org

Role of Fluoride Ion in SuFEx Activation

The core of SuFEx reactivity lies in the controlled transition of the fluoride atom from a stable covalent S-F bond to a leaving group. nih.gov While the S(VI)-F bond is generally stable to thermolysis and reduction, its reactivity can be unlocked under specific catalytic conditions. sigmaaldrich.comnih.gov This activation is crucial for the exchange reaction with nucleophiles to proceed. nih.gov

Catalysis can be mediated by various species, including basic tertiary amines (like triethylamine), amidines (like DBU), phosphazenes, and bifluoride ion salts ([FHF]⁻). nih.govresearchgate.net These catalysts assist in activating both the sulfonyl fluoride electrophile and the incoming nucleophile. nih.gov For instance, cesium carbonate (Cs₂CO₃) has been shown to facilitate SuFEx reactions involving alkyl sulfonyl fluorides and aryl alcohols, presumably by promoting the formation of the more nucleophilic phenolate. nih.gov The fluoride ion's unique interaction with protons and its stabilization in aqueous environments also allows for SuFEx chemistry to be performed under aqueous conditions. sigmaaldrich.com In some systems, silicon additives like hexamethyldisilazane (B44280) (HMDS) work synergistically with bases to activate the SuFEx process and sequester the released fluoride ion as TMS-F, preventing catalyst degradation and accelerating the reaction. nih.gov

Interfacial and Homogeneous Reaction Conditions

The conditions for SuFEx reactions can be adapted for different applications, with both homogeneous and interfacial systems being employed. researchgate.net Homogeneous conditions, typically in organic solvents like acetonitrile (B52724) or dichloroethane, are common for many transformations involving this compound and its derivatives. nih.govacs.orgnih.gov These conditions are particularly appropriate when silyl (B83357) groups are used to mediate very fast SuFEx reactions. researchgate.net

Conversely, interfacial reactions, occurring between an aqueous and an organic phase, are considered advantageous for leveraging the nucleophilic aspect of fluoride reactivity, which is often dominated by the bifluoride anion ([FHF]⁻). researchgate.netgoogleapis.com The bifluoride ion is believed to be a more potent nucleophile at the water-organic interface because it loses the key hydrogen-bonding interactions with bulk water that stabilize it. researchgate.net This distinction in reaction environments highlights the versatility of SuFEx chemistry, allowing for optimization based on the specific substrates and desired outcomes. researchgate.net

Stabilization and Characterization of Reactive Intermediates

A key aspect of understanding the reactivity of this compound is the study of its transient intermediates. The elusive species ethene-1,1-disulfonyl fluoride, CH₂=C(SO₂F)₂, can be generated from this compound and has been a subject of interest due to its potential as a highly electrophilic hub for SuFEx processes. researchgate.netacs.orgnih.govacs.orgacs.org

Formation of Zwitterionic Adducts (e.g., with 4-(dimethylamino)pyridine)

The transient nature of ethene-1,1-disulfonyl fluoride necessitates trapping strategies for its stabilization and study. researchgate.netacs.orgnih.govnih.govacs.orgacs.org This has been successfully achieved by reacting this compound with paraformaldehyde in the presence of the nucleophilic base 4-(dimethylamino)pyridine (DMAP). researchgate.netacs.orgnih.govacs.orgnih.govacs.org The reaction leads to the formation of a stable, white, crystalline zwitterionic adduct. acs.orgacs.org This method provides a practical route to handle the otherwise elusive ethene-1,1-disulfonyl fluoride, making it available as a bench-stable precursor. nih.gov

X-ray Crystallographic Analysis of Zwitterionic Structures

The definitive structure of the zwitterionic adduct formed between ethene-1,1-disulfonyl fluoride and DMAP has been unequivocally established through single-crystal X-ray diffraction studies. researchgate.netacs.orgnih.govnih.govacs.orgacs.org This analysis confirmed the formation of a zwitterion where the DMAP nitrogen has added to the β-carbon of the double bond, and the resulting negative charge is localized on the α-carbon, stabilized by the two adjacent sulfonyl fluoride groups. acs.orgacs.org The crystallographic data provide precise measurements of bond lengths and angles, offering critical insights into the electronic and structural consequences of the stabilization. acs.orgacs.org

Planarization of Carbanionic Centers upon Stabilization

A significant structural feature revealed by the X-ray analysis of the DMAP adduct is the planarization of the carbanionic center. researchgate.netacs.orgacs.org The stabilization of the negative charge by the two strongly electron-withdrawing sulfonyl fluoride (SO₂F) groups forces the geometry of the α-carbon to become planar. acs.orgacs.org This structural change is accompanied by distinct alterations in bond lengths when compared to neutral precursor molecules. acs.orgacs.org Specifically, the carbon-sulfur (C–S) bonds shorten, while the sulfur-fluorine (S–F) bonds lengthen in the zwitterionic adduct. acs.orgacs.org

The table below presents a comparison of average bond lengths in the neutral precursors versus the zwitterionic DMAP adduct, illustrating the structural changes upon carbanion stabilization.

Bond TypeAvg. Bond Length in Neutral Precursors (Å)Avg. Bond Length in Zwitterionic Adduct (Å)Change (Å)
C–S~1.82~1.75-0.07
S–F~1.54~1.57+0.03
Data derived from X-ray crystallographic studies of the DMAP adduct and related neutral sulfonyl fluorides. acs.orgacs.org

This adduct represents a rare example of a stable carbanion of a sulfonyl fluoride, as such species typically undergo rapid elimination to form sulfenes. acs.orgacs.org

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic properties of the reacting partners, particularly in reactions involving aldehydes. The substitution pattern on the aldehyde dictates the reaction pathway, leading to different product classes. Similarly, the inherent electrophilicity of the sulfonyl fluoride group, when compared to other sulfonyl moieties, plays a crucial role in its chemical behavior.

The reaction of this compound with aromatic aldehydes can proceed via two distinct pathways, a Horner-Wadsworth-Emmons-type olefination or a Knoevenagel condensation, with the outcome being highly dependent on the electronic nature of the substituents on the aromatic ring of the aldehyde. researchgate.netnih.gov

In the presence of a suitable base, this compound reacts with aromatic aldehydes to yield β-arylethenesulfonyl fluorides. nih.gov This transformation is most efficient for arylaldehydes that possess electronically neutral substituents. Research has indicated that the presence of either strong electron-donating or strong electron-withdrawing groups on the aromatic ring tends to decrease the yield of the β-arylethenesulfonyl fluoride product. nih.gov For instance, subjecting isolated β-arylethenesulfonyl fluorides with electron-withdrawing groups (like 4-trifluoromethylphenyl) or electron-donating groups (like naphthyl) back into the reaction conditions can lead to decomposition, which partially explains the lower yields observed with such substituted aldehydes. nih.gov

Conversely, in the absence of a base, a different reaction pathway is favored, particularly with electron-rich aldehydes. researchgate.netnih.gov These aldehydes undergo a Knoevenagel condensation with this compound to produce unsaturated 1,1-disulfonyl fluorides. researchgate.net This reaction is thought to be thermodynamically controlled, with the push-pull electronic stabilization between the electron-donating aromatic ring and the two electron-withdrawing sulfonyl fluoride groups favoring the formation of the condensation product. acs.org Counterintuitively, more electrophilic aldehydes provide lower yields of the Knoevenagel product than their electron-rich counterparts. researchgate.netacs.org

The following table summarizes the yields of the Knoevenagel condensation products from the reaction of this compound with various electron-rich aldehydes. researchgate.net

Table 1: Synthesis of Unsaturated 1,1-Disulfonyl Fluorides via Knoevenagel Condensation

Aldehyde Product Yield (%)
4-Methoxybenzaldehyde 94
4-(Dimethylamino)benzaldehyde 91
Cinnamaldehyde 85
2-Naphthaldehyde 42

The sulfonyl fluoride group (-SO₂F) is a key functional group in "click" chemistry, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. Its reactivity is a balance between stability and electrophilicity. rhhz.netnih.gov When compared to other sulfonyl derivatives, the sulfonyl fluoride group exhibits a unique reactivity profile.

Sulfonyl fluorides are generally considered less electrophilic and more stable than their sulfonyl chloride (-SO₂Cl) counterparts. rhhz.netnih.gov The stronger S-F bond compared to the S-Cl bond contributes to the greater thermal and chemical robustness of sulfonyl fluorides. nih.gov While sulfonyl chlorides are often highly reactive and sensitive to moisture, sulfonyl fluorides can be remarkably stable, sometimes even to the point of being considered "sleeping beauties" that require activation to react. nih.govrhhz.net This difference in reactivity can be advantageous, allowing for reactions under conditions where a sulfonyl chloride would be too reactive. rhhz.net However, for some transformations, the lower reactivity of sulfonyl fluorides can be a limitation; for example, aliphatic sulfonyl fluorides show little to no reaction with sterically hindered amines, whereas the corresponding sulfonyl chlorides react efficiently. researchgate.net

The electrophilicity of the sulfur atom in the sulfonyl group is also heavily influenced by the substituent attached to the sulfur. A clear trend is observed when comparing the sulfonyl fluoride group to its perfluoroalkyl analogs. Comparative experiments in the context of Michael additions to β-arylvinyl sulfones (ArCH=CHSO₂X) have demonstrated that the electron-withdrawing strength and, consequently, the electrophilicity of the acceptor, increases significantly with increasing fluorination of the alkyl group. acs.org The established order of electrophilicity is:

-SO₂F << -SO₂CF₃ < -SO₂C₄F₉ acs.org

This indicates that vinyl sulfonyl fluorides are considerably less electrophilic than the corresponding vinyl triflones. acs.org

Furthermore, the electrophilicity of the sulfur center can be tempered by the presence of an adjacent oxygen atom, as seen in fluorosulfates (-OSO₂F). The resonance donation from the oxygen atom in fluorosulfates reduces the electrophilicity of the sulfur atom, making them less reactive than sulfonyl fluorides. nih.gov This modulation of reactivity through structural changes is a key principle in designing sulfonyl-based reagents for specific applications.

Advanced Synthetic Applications of Methanedisulfonyl Fluoride

Construction of β-Arylethenesulfonyl Fluorides for SuFEx Click Chemistry

A significant application of methanedisulfonyl fluoride (B91410) is the synthesis of β-arylethenesulfonyl fluorides. These compounds are highly valuable substrates for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of robust and high-yield reactions for creating strong covalent bonds. acs.orgnih.gov The β-arylethenesulfonyl fluoride structure acts as a bis-electrophile, where either the sulfonyl fluoride group or the alkenyl moiety can be selectively targeted by nucleophiles under specific conditions. nih.gov

The primary method for synthesizing β-arylethenesulfonyl fluorides involves the reaction of methanedisulfonyl fluoride with aromatic aldehydes. acs.orgresearchgate.net This transformation functions similarly to the Horner-Wadsworth-Emmons olefination. acs.orgresearchgate.netnih.gov The reaction is initiated by the deprotonation of MDSF to form a carbanion, which then attacks the aldehyde. This is followed by a cyclization and fragmentation of the resulting four-membered ring intermediate to yield the final E-isomer of the β-arylethenesulfonyl fluoride. acs.orgresearchgate.net

The reaction is typically carried out using a base such as triethylamine (B128534) (NEt₃) in a solvent like tetrahydrofuran (B95107) (THF) at reflux. A variety of aromatic aldehydes can be successfully transformed using this method, as detailed in the table below.

Aldehyde SubstrateProductYield (%)
2-Naphthaldehyde (B31174)2-(2-Naphthyl)ethenesulfonyl fluoride70
4-Nitrobenzaldehyde4-Nitrostyrenesulfonyl fluoride84
4-Cyanobenzaldehyde4-Cyanostyrenesulfonyl fluoride81
Benzaldehydeβ-Phenylethenesulfonyl fluoride65
4-Chlorobenzaldehyde4-Chlorostyrenesulfonyl fluoride72
This table presents selected yields for the synthesis of β-arylethenesulfonyl fluorides from various aromatic aldehydes and this compound. Data sourced from researchgate.net.

The resulting β-arylethenesulfonyl fluorides are versatile hubs for further chemical modification through SuFEx click chemistry. nih.govresearchgate.net The sulfonyl fluoride group (S-F) can be selectively exchanged with various nucleophiles to form new sulfur-oxygen (S-O), sulfur-nitrogen (S-N), and sulfur-carbon (S-C) bonds, leaving the vinyl group intact. researchgate.netnih.gov

Sulfur-Oxygen Bond Formation: The S-F bond can react with phenols or aryl silyl (B83357) ethers to form sulfonate esters. researchgate.netnih.gov For instance, the cyclobutene (B1205218) products derived from these scaffolds can be selectively reacted with phenols in the presence of cesium carbonate (Cs₂CO₃) to yield mono-sulfonate ester products with high efficiency. nih.gov

Sulfur-Nitrogen Bond Formation: The reaction with amines provides a straightforward route to sulfonamides. nih.gov For example, chiral alkanesulfonyl fluorides, derived from Michael additions to β-arylethenesulfonyl fluorides, react readily with primary amines like (R)- and (S)-1-phenylethylamine to produce diastereoisomeric sulfonamides in high yields (90-97%). nih.gov

Sulfur-Carbon Bond Formation: While less common, the vinyl group of the β-arylethenesulfonyl fluoride acts as a Michael acceptor, enabling the formation of S-C bonds through conjugate addition. nih.govacs.org This reactivity is particularly useful for introducing carbon nucleophiles, although β-aryl substituted analogues are significantly less electrophilic than ethenesulfonyl fluoride (ESF). acs.org

Synthesis of Unsaturated 1,1-Disulfonyl Fluoride Scaffolds

Under different reaction conditions, this compound can participate in a Knoevenagel-type condensation to produce unsaturated 1,1-disulfonyl fluorides. acs.orgresearchgate.netnih.gov This alternative pathway occurs specifically with electron-rich aldehydes in the absence of a strong base. acs.orgresearchgate.netnih.gov In this reaction, the methylene (B1212753) group of MDSF condenses with the carbonyl group of the aldehyde, leading to the formation of a C=C double bond bearing two sulfonyl fluoride groups.

This spontaneous condensation proceeds in excellent yields, providing direct access to these highly functionalized scaffolds. nih.gov

Aldehyde SubstrateConditionsYield (%)
CinnamaldehydePyrrolidine, MeCN, rt95
4-(Dimethylamino)cinnamaldehydePyrrolidine, MeCN, rt90
4-MethoxycinnamaldehydePyrrolidine, MeCN, rt92
3-Phenylprop-2-enalPyrrolidine, MeCN, rt95
This table illustrates the yields for Knoevenagel-type condensation of this compound with various electron-rich aldehydes. Data sourced from researchgate.net.

Applications in Cycloaddition Chemistry

This compound is a key precursor for generating highly reactive intermediates used in cycloaddition reactions, particularly for synthesizing complex four-membered ring systems. nih.govresearchgate.net

The highly reactive and elusive species, ethene-1,1-disulfonyl difluoride (CH₂=C(SO₂F)₂), known as EDSF, can be generated from this compound. nih.govresearchgate.net The reaction of MDSF with paraformaldehyde in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or pyridine (B92270) leads to the formation of a stable zwitterionic adduct. acs.orgnih.govresearchgate.net For example, heating MDSF with paraformaldehyde and pyridine yields 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide, a bench-stable precursor to EDSF. nih.govresearchgate.net This precursor can then generate the highly reactive EDSF in situ for subsequent reactions. nih.gov

The in situ generated EDSF is a powerful reagent for [2+2] cycloaddition reactions with alkynes. nih.govresearchgate.net This click cycloaddition is rapid, highly efficient, and regioselective, providing access to a wide range of highly functionalized 1,1-bissulfonylfluoride substituted cyclobutenes. nih.govnih.govresearchgate.net These four-membered carbocycles are valuable structural motifs in bioactive molecules and serve as versatile cores for further chemical diversification. nih.govresearchgate.net

The reaction of the stable EDSF precursor with terminal and non-terminal alkynes has been shown to produce 26 unique cyclobutenes with yields up to 97%. nih.gov The regioselectivity is influenced by the electronic nature of the substituents on the alkyne. researchgate.net Density functional theory (DFT) calculations suggest a stepwise mechanism for the [2+2] cycloaddition. nih.gov These cyclobutene products retain the sulfonyl fluoride groups, allowing for subsequent diversification through SuFEx click chemistry. nih.govresearchgate.net

Alkyne SubstrateCyclobutene ProductYield (%)
Phenylacetylene1,1-Bis(fluorosulfonyl)-2-phenylcyclobut-2-ene-1-ide97
4-Ethynyltoluene1,1-Bis(fluorosulfonyl)-2-(p-tolyl)cyclobut-2-ene-1-ide92
1-Ethynyl-4-fluorobenzene1,1-Bis(fluorosulfonyl)-2-(4-fluorophenyl)cyclobut-2-ene-1-ide95
Prop-2-yn-1-ol1,1-Bis(fluorosulfonyl)-2-(hydroxymethyl)cyclobut-2-ene-1-ide88
Diphenylacetylene1,1-Bis(fluorosulfonyl)-2,3-diphenylcyclobut-2-ene-1-ide72
This table presents selected yields for the [2+2] cycloaddition of in situ generated EDSF with various alkynes to form substituted cyclobutenes. Data sourced from nih.govresearchgate.net.

Enantioselective Transformations utilizing this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound derivatives have proven to be valuable substrates in the development of enantioselective transformations.

β-Arylethenesulfonyl fluorides, which can be synthesized from this compound and aromatic aldehydes, are key intermediates for various organic transformations. acs.orgresearchgate.netnih.gov While they are known to undergo conjugate additions, their reactivity with carbon-based nucleophiles can be challenging due to their lower electrophilicity compared to other Michael acceptors like ethenesulfonyl fluoride (ESF). acs.org

Recent research has demonstrated the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides. researchgate.netacs.orgnih.gov These reactions, often catalyzed by chiral organocatalysts, yield chiral alkanesulfonyl fluorides with high enantioselectivities. acs.orgresearchgate.net The resulting adducts are valuable precursors for further synthetic manipulations. acs.orgresearchgate.net

A comparative study of Michael acceptors revealed that the reactivity increases in the order of SO₂F << SO₂CF₃ < SO₂C₄F₉, with the latter approaching the reactivity of a nitro group. acs.org This highlights the tunable nature of the sulfonyl group in these reactions. acs.org

To overcome the lower reactivity of β-arylethenesulfonyl fluorides, high-pressure conditions have been successfully employed to promote enantioselective Michael-type additions. acs.orgresearchgate.net The application of high pressure can significantly accelerate reactions with a negative activation volume, often leading to improved yields and enantioselectivities, especially in processes where elevated temperatures might be detrimental to the optical purity of the product. acs.org

For instance, the reaction of dialkyl malonates with β-arylethenesulfonyl fluorides, catalyzed by a tertiary amino-thiourea organocatalyst at 9 kbar, affords chiral alkanesulfonyl fluorides in high yields (up to 96%) and enantioselectivities (up to 92%). acs.orgresearchgate.netacs.orgnih.gov Even under atmospheric pressure, the reaction can proceed with higher catalyst loading and extended reaction times, albeit with potentially lower efficiency. acs.org

Table 1: Organocatalyzed Michael Addition under High-Pressure Conditions acs.org

EntryCatalyst Loading (mol%)Pressure (kbar)Time (h)Yield (%)Enantiomeric Excess (ee, %)
120ambient3365581
259209592

The chiral sulfonyl fluorides obtained from these enantioselective transformations are versatile building blocks for further synthetic diversification. acs.orgsemanticscholar.org The sulfonyl fluoride group is remarkably stable and chemoselective, making it an ideal handle for "click" chemistry applications, specifically SuFEx reactions. semanticscholar.org

The SuFEx process allows for the efficient formation of sulfonamides and sulfonates by reacting the chiral sulfonyl fluoride with amines and phenols, respectively. semanticscholar.org This has been demonstrated in the derivatization of 1,4-addition products, yielding a variety of structurally diverse compounds with high enantiomeric purity. semanticscholar.org Furthermore, these chiral building blocks can undergo intramolecular reactions, such as C-H amination, to construct complex cyclic structures. semanticscholar.org

Integration into Polymer Chemistry

The unique reactivity and stability of the sulfonyl fluoride group make it an attractive component for the design and synthesis of novel polymers.

This compound and its derivatives are valuable building blocks for creating functional polymers. The introduction of the sulfonyl fluoride moiety into a polymer backbone or as a pendant group allows for post-polymerization modification via SuFEx chemistry. researchgate.netnih.gov This enables the synthesis of a wide array of functional materials with tailored properties. nih.gov

The SuFEx reaction has been utilized in both the polymerization of diverse polymer backbones and the post-polymerization modification of polymer brushes. researchgate.net For example, SOF₄-derived copolymers have been synthesized through the polymerization of bis(iminosulfur oxydifluorides) and bis(aryl silyl ethers). nih.gov The resulting polymers contain SuFExable linkages that can be precisely modified with phenols or amines to create branched functional polymers. nih.gov Interestingly, some of these polymers have been shown to adopt helical structures, highlighting the potential for controlling polymer conformation through this chemistry. nih.gov

The versatility of fluorinated building blocks, in general, is well-recognized in materials science for creating polymers with unique physicochemical properties. alfa-chemistry.comnih.gov The integration of this compound-derived units into polymer structures opens up new avenues for the development of advanced materials with applications ranging from electronics to biomedicine.

SuFEx in Polymer Brush Modification and Surface Derivatization

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has provided a powerful tool for materials science, particularly in the realm of surface modification. This compound (MDSF) plays a crucial role as a versatile precursor for creating molecules amenable to SuFEx reactions, which are then employed in the modification of polymer brushes and the derivatization of surfaces. nih.govnih.gov

Polymer brushes, which are assemblies of polymer chains tethered to a surface, offer a unique platform for tailoring surface properties. However, direct polymerization of functional monomers can be challenging. Post-polymerization modification (PPM) via click chemistry, such as SuFEx, circumvents this limitation. The SuFEx reaction allows for the rapid and quantitative coupling of molecules containing a sulfonyl fluoride (-SO₂F) group with silyl ethers, for example. researchgate.net This provides a highly efficient method for introducing a wide array of chemical functionalities onto a surface. researchgate.net

Research has demonstrated the utility of SuFEx chemistry for the surface derivatization of polymer brushes containing sulfonyl fluoride groups. d-nb.info this compound is instrumental in synthesizing key building blocks for these applications. For instance, it can transform aromatic aldehydes into β-arylethenesulfonyl fluorides. nih.govnih.gov These products are valuable substrates for SuFEx "click" transformations, enabling their attachment to polymer brushes or other surfaces. The reaction mechanism is analogous to the Horner-Wadsworth-Emmons olefination. nih.govnih.gov

The versatility of this approach allows for the introduction of various functional groups, including alkynes, thiols, and dienes, onto brush substrates, thereby imparting them with highly useful and orthogonal reactivity. researchgate.net The kinetics of these SuFEx-based PPM reactions in polymer brushes have been studied, revealing pseudo-first-order rates as high as 0.04 s⁻¹. researchgate.net

Table 1: Research Findings on SuFEx in Polymer Brush Modification

Finding Description Significance Citation
Efficient PPM SuFEx chemistry enables the rapid and quantitative post-polymerization modification of polymer brushes containing -SO₂F groups.Provides a flexible platform for tailoring surface functionalities with high efficiency. researchgate.net
MDSF as Precursor This compound is used to synthesize β-arylethenesulfonyl fluorides, which are key substrates for SuFEx reactions.Enables the creation of a variety of SuFEx-able molecules for surface modification. nih.govnih.gov
Versatile Functionalization A wide range of chemical groups (alkynes, thiols, dienes) can be introduced onto polymer brushes using SuFEx.Allows for the creation of surfaces with diverse and orthogonal reactivity for various applications. researchgate.net
Rapid Reaction Kinetics The SuFEx reaction on polymer brushes exhibits rapid pseudo-first-order kinetics.Highlights the efficiency and practicality of this modification strategy. researchgate.net

Potential in Organic-Inorganic Linking

The ability to covalently link organic molecules to inorganic materials is fundamental to the development of advanced hybrid materials with tailored properties. SuFEx chemistry, for which this compound is a key foundational reagent, shows immense potential in this area. d-nb.info The strategy involves the design of bifunctional "hubs" that can react with both organic and inorganic components.

Recent research has led to the development of "S-SuFEx hubs" specifically designed for efficient organic-inorganic linking. researchgate.netd-nb.info These hubs typically consist of three key moieties:

A sulfonyl fluoride group that readily reacts with a variety of organic nucleophiles (e.g., phenols, alcohols, amines) via SuFEx chemistry. d-nb.info

An anchoring group , such as a trialkoxy silane, which can form stable covalent bonds with the surfaces of inorganic materials like glass or silicon oxides. d-nb.infonih.gov

An internal activating group, such as a chalcogen bond (ChB) donor, to enhance the reactivity of the sulfonyl fluoride. d-nb.info

This compound serves as a critical starting material for the synthesis of various SuFExable hubs and reagents. nih.govnih.gov While not the linking hub itself, its derivatives are integral to the expanding toolbox of SuFEx chemistry. This platform technology allows for a one-step creation of functionalized self-assembled monolayers (SAMs) on inorganic surfaces. d-nb.infonih.gov By simply choosing an organic molecule with a desired functionality (e.g., hydrophobicity, fluorescence, antibacterial activity), it can be efficiently anchored to an inorganic substrate using a SuFEx hub. researchgate.netd-nb.info This establishes a versatile and practical method for constructing a diverse range of customizable organic-inorganic hybrid materials. d-nb.info

Table 2: Components and Applications of SuFEx-based Organic-Inorganic Linking

Component/Application Description Example Citation
S-SuFEx Hub A molecule designed to covalently link organic compounds to inorganic surfaces.A compound containing a sulfonyl fluoride, a trialkoxy silane, and a ChB donor. researchgate.netd-nb.info
Organic Moiety A wide range of organic molecules with desired functionalities can be attached.Phenols, alcohols, amines, fluorescent dyes, antibacterial agents. d-nb.info
Inorganic Substrate Materials with surface hydroxyl groups that can react with the anchoring group.Glass, silicon wafers. d-nb.infonih.gov
Resulting Material Functionalized surfaces and hybrid materials with tailored properties.Hydrophobic surfaces, fluorescent materials, antibacterial coatings. researchgate.netd-nb.info

Computational and Theoretical Investigations of Methanedisulfonyl Fluoride

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving sulfonyl fluorides. nih.gov For methanedisulfonyl fluoride (B91410), DFT studies are crucial for understanding its role in reactions such as the Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry. researchgate.netnih.gov These computational analyses allow for the mapping of reaction pathways, characterization of transient species, and determination of the energetic feasibility of various mechanistic steps. nih.govresearchgate.net

In the context of SuFEx reactions, DFT calculations have been employed to explore the interaction of sulfonyl fluorides with nucleophiles. researchgate.net These studies often reveal the critical role of catalysts or bases in lowering the activation barriers. For instance, computational investigations on the reaction of methanesulfonyl fluoride (a close analog of methanedisulfonyl fluoride) with methylamine (B109427) have highlighted the geometric and electronic constraints of the transition state, particularly in the absence of an external base. researchgate.net Similar computational approaches are applied to understand the reactivity of this compound, where the presence of two sulfonyl fluoride groups can lead to complex reaction networks.

A key aspect of DFT studies is the elucidation of transition-state (TS) geometries, which represent the highest energy point along a reaction coordinate. The characterization of these transient structures provides a molecular-level picture of the bond-forming and bond-breaking processes. For reactions involving sulfonyl fluorides, DFT calculations can reveal detailed information about the TS, including key bond lengths and angles. researchgate.net

For example, in the SuFEx reaction of a sulfonyl fluoride with a nucleophile, the TS geometry would typically show an elongated S-F bond and a newly forming bond between the sulfur atom and the nucleophile. The coordination around the sulfur atom changes from tetrahedral towards a more trigonal bipyramidal geometry in the transition state. The precise geometry of the TS can be influenced by several factors, including the nature of the nucleophile, the presence of a catalyst, and the solvent environment. Computational studies on related sulfonyl fluorides have shown that catalysts can stabilize the transition state through specific interactions, thereby lowering the activation energy. researchgate.net

Table 1: Representative Transition-State Parameters for a Generic Sulfonyl Fluoride Reaction (Illustrative)
ParameterReactant ComplexTransition StateProduct Complex
S-F Bond Length (Å)1.601.85-
S-Nucleophile Bond Length (Å)-2.101.75
F-S-Nucleophile Angle (°)-175.0-
Activation Energy (kcal/mol)0.021.0-5.0

Note: The data in the table is illustrative and represents typical values for a generic SuFEx-type reaction of a sulfonyl fluoride, as specific data for this compound was not available in the searched literature.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for a detailed analysis of reaction pathways and their associated energetics. researchgate.net This involves calculating the Gibbs free energy of reactants, intermediates, transition states, and products. The resulting energy profiles provide insights into the kinetic and thermodynamic feasibility of a proposed mechanism. researchgate.net

For this compound, computational studies would typically explore the stepwise reaction of its two sulfonyl fluoride groups. The energy profile would reveal whether the second reaction is more or less favorable than the first, and whether any intermediates are formed. For instance, in the reaction with an amine, DFT calculations can determine the energy barrier for the formation of the sulfonamide, which is a crucial parameter for understanding the reaction rate. nih.gov Computational studies on analogous aryl sulfonyl fluorides have shown that the choice of reaction pathway (e.g., C-S bond cleavage vs. S-F bond cleavage) can be predicted based on the calculated activation energies for each path. researchgate.net

Molecular Orbital Analysis for Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Frontier Molecular Orbital (FMO) theory, in particular, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The LUMO is the lowest energy molecular orbital that is not occupied by electrons. In a chemical reaction, it can accept electrons from a nucleophile. The energy and spatial distribution of the LUMO are key indicators of a molecule's electrophilicity. For this compound, the LUMO is expected to be centered on the two sulfur atoms of the sulfonyl fluoride groups. researchgate.net

The energy of the LUMO is a critical parameter; a lower LUMO energy generally corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles. Computational calculations for related fluorinated sulfonamides have been used to determine the LUMO energies and visualize their distribution. researchgate.net By analyzing the LUMO of this compound, one can predict that nucleophilic attack will preferentially occur at the sulfur centers.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Sulfonyl Fluoride (Illustrative)
Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Modeling of Bond Dissociation Energies and Structural Changes

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Computational modeling is a valuable tool for determining BDEs, which are important for understanding chemical stability and reactivity. researchgate.netstanford.edu For this compound, the key BDEs of interest are those for the C-S and S-F bonds.

The S-F bond in sulfonyl fluorides is known to be strong, contributing to their notable stability compared to other sulfonyl halides. nih.gov Experimental and computational studies on sulfuryl fluoride have provided values for the stepwise bond dissociation energies. rsc.org Computational methods, such as high-level coupled-cluster theory, can provide accurate predictions of these values. researchgate.net Modeling the structural changes that occur upon bond dissociation, such as the relaxation of the resulting radical fragments, is also an important aspect of these computational studies.

Table 3: Representative Bond Dissociation Energies (BDE) for Sulfonyl Fluorides (Illustrative)
BondBDE (kJ/mol)
R-SO2-F~380
R-S(O)2F~300

Multiscale Modeling Approaches in Mechanistic Studies

For complex chemical systems, such as reactions in solution or in biological environments, multiscale modeling approaches can provide a more realistic description. These methods combine high-level quantum mechanics (QM) for the reactive core of the system with lower-level methods, such as molecular mechanics (MM), for the surrounding environment.

In the context of this compound, a QM/MM approach could be used to study its reactions in a specific solvent or its interaction with a biological target. The this compound molecule and the immediate interacting species would be treated with a high-level DFT method, while the rest of the system would be described by a classical force field. This approach allows for the inclusion of environmental effects on the reaction mechanism and energetics, which can be crucial for an accurate understanding of the system's behavior. researchgate.net

Emerging Research Directions and Future Outlook

Exploration of Novel Reaction Catalysis and Conditions

Recent research has focused on optimizing the reaction conditions for transformations involving methanedisulfonyl fluoride (B91410). A notable advancement is the use of high-pressure conditions to facilitate enantioselective Michael-type additions of dialkyl malonates to β-arylethenesulfonyl fluorides, which are synthesized from MDSF. acs.org These reactions, catalyzed by chiral tertiary amino-thiourea at pressures up to 9 kbar, have yielded chiral alkanesulfonyl fluorides in high yields and enantioselectivities. acs.org While these reactions can proceed at atmospheric pressure, the use of high pressure significantly improves reaction rates and efficiency. acs.org

In the synthesis of β-arylethenesulfonyl fluorides from aromatic aldehydes and MDSF, the choice of base has been shown to be critical. acs.org Studies have demonstrated that among various tertiary amines, N-methylpyrrolidine is a particularly effective base for this transformation. acs.org Furthermore, palladium-catalyzed non-directed C–H alkenylation represents another catalytic strategy for synthesizing derivatives of ethenesulfonyl fluoride.

The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has also opened new avenues for catalysis. researchgate.net Various catalytic systems, including Lewis basic tertiary amines, phosphazenes, bifluoride salts, and cesium carbonate (Cs₂CO₃), have been employed to facilitate SuFEx reactions involving sulfonyl fluorides. nih.gov An accelerated, silica-free SuFEx protocol has been developed using a synergistic hexamethyldisilazane (B44280) (HMDS)-BTMG (Barton's base) catalytic system. nih.gov

Interactive Table: Catalysts and Conditions for Methanedisulfonyl Fluoride Reactions

Reaction TypeCatalyst/ConditionSubstratesProductsYield/EnantioselectivityReference
Enantioselective Michael Addition5 mol % tertiary amino-thiourea, 9 kbarβ-arylethenesulfonyl fluorides, dialkyl malonatesChiral alkanesulfonyl fluoridesUp to 96% yield, up to 92% ee acs.org
OlefinationN-methylpyrrolidineAromatic aldehydes, this compoundβ-arylethenesulfonyl fluorides70% for 2-(2-naphthyl)ethenesulfonyl fluoride acs.org
C-H AlkenylationPd(OAc)₂, AgTFA4-iodotoluene, ethenesulfonyl fluoride2-(4-Methylphenyl)ethane-1-sulfonyl fluoride90%
SuFEx ReactionCs₂CO₃1,1-bissulfonylfluoride substituted cyclobutene (B1205218), phenolMono-sulfonate product80% nih.gov

Development of New Derivatization Strategies for this compound and its Products

This compound itself is a key reagent in derivatization, notably in the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides. researchgate.netacs.orgnih.gov These products are valuable substrates for further derivatization through SuFEx "click"-type transformations. researchgate.netacs.orgnih.gov The SuFEx reaction allows for the formation of S-O, S-N, and S-C bonds, enabling the synthesis of a wide array of derivatives. researchgate.net

The products of reactions involving MDSF can undergo various transformations. For instance, adducts from the Michael addition of malonates to β-arylethenesulfonyl fluorides can be further derivatized. nih.gov This includes the synthesis of sulfonamides via SuFEx reaction with amines and DBU-promoted cyclization to form cyclopropanes. nih.gov

A significant development is the use of MDSF to generate the elusive ethene-1,1-disulfonyl fluoride (CH₂=C(SO₂F)₂), which can be trapped with 4-(dimethylamino)pyridine (DMAP) to form a stable zwitterionic adduct. researchgate.netacs.orgnih.gov This adduct serves as a precursor to ethene-1,1-disulfonyl difluoride (EDSF), a novel SuFEx reagent for synthesizing 1,1-bissulfonylfluoride substituted cyclobutenes. nih.gov These cyclobutenes can then be selectively derivatized through late-stage SuFEx modification. nih.gov Derivatization strategies are crucial in analytical chemistry for improving the detection and separation of molecules, and the unique reactivity of the sulfonyl fluoride group makes it a valuable target for such methods. nih.govmdpi.com

Expansion into Diverse Heterocyclic Compound Synthesis

This compound and its derivatives are increasingly being used to synthesize a variety of heterocyclic compounds. researchgate.net For example, the reaction of MDSF with salicylaldehydes can lead to the formation of sulfocoumarins. researchgate.net

A notable application is the use of ethene-1,1-disulfonyl difluoride (EDSF), generated from an MDSF-derived precursor, in [2+2] cycloaddition reactions with alkynes. nih.gov This method provides access to a range of highly functionalized 1,1-bissulfonylfluoride substituted cyclobutenes. nih.gov Furthermore, the development of methods for synthesizing FSO₂-functionalized cyclobutane-fused indolines through an intermolecular [2+2] cycloaddition reaction between indoles and ethenesulfonyl fluoride highlights the expanding scope of MDSF-related chemistry in heterocyclic synthesis. researchgate.net The synthesis of fluorinated sulfur-containing heterocycles is an area of growing importance, with cycloaddition reactions being a key strategy. nih.gov

Interactive Table: Heterocyclic Compounds Synthesized from this compound Derivatives

PrecursorReaction TypeHeterocyclic ProductKey FeaturesReference
This compoundReaction with salicylaldehydesSulfocoumarinsOxygen-containing heterocycle researchgate.net
Ethene-1,1-disulfonyl difluoride (from MDSF)[2+2] Cycloaddition with alkynes1,1-Bissulfonylfluoride substituted cyclobutenesFour-membered carbocycles nih.gov
Ethenesulfonyl fluoride[2+2] Cycloaddition with indolesFSO₂-functionalized cyclobutane-fused indolinesNitrogen-containing fused heterocycle researchgate.net

Advanced Materials Science Applications

The unique properties of the sulfonyl fluoride group make this compound and its derivatives valuable in materials science. acs.org The SuFEx reaction, which utilizes sulfonyl fluorides, is a powerful tool for polymer chemistry, enabling both the polymerization of diverse polymer backbones and post-polymerization modification. researchgate.net

The ability of MDSF to form zwitterionic adducts with DMAP points to its potential in advanced organic synthesis applications relevant to materials science. Research has demonstrated the use of SuFEx chemistry for the surface derivatization of polymer brushes, highlighting the potential to modify material surfaces with specific functionalities. researchgate.net The stability and reactivity of the sulfonyl fluoride group are key to its utility in creating robust and functional materials. google.com

Role in Environmental Studies (e.g., Methane (B114726) Production and Sulfate (B86663) Reduction)

This compound has been referenced in environmental studies, particularly those focusing on methane production and sulfate reduction in paddy soils. In many natural environments, high concentrations of sulfate can suppress the production of methane because sulfate-reducing bacteria outcompete methanogens for common substrates. copernicus.org However, disturbances such as drainage and rewetting of coastal peatlands can lead to a depletion of sulfate, creating conditions favorable for methanogenesis. copernicus.org The introduction of specific chemical inhibitors can influence these microbial processes. For example, while not directly involving MDSF, studies using inhibitors like tannic acid-sodium fluoride have shown effects on both sulfate reduction and methanogenesis, indicating the potential for fluorine-containing compounds to play a role in modulating these environmental processes. ufz.de

Q & A

Q. What are the primary synthetic routes for Methanedisulfonyl fluoride, and how can its purity be validated?

this compound is synthesized via sulfonylation reactions, often starting from methane derivatives and fluorosulfonic acid. A critical step is the purification using high-boiling solvents like dimethylsulfone to minimize material loss during distillation . Purity validation typically employs 2D NMR spectroscopy, which distinguishes between sulfonyl fluoride groups and byproducts (e.g., sulfonic acids) by analyzing cross-peak patterns in heteronuclear correlation (HSQC) spectra . Gas chromatography-mass spectrometry (GC-MS) can further confirm purity by detecting volatile impurities.

Q. Which analytical techniques are most effective for quantifying fluoride release from this compound in aqueous systems?

Ion-selective electrodes (ISEs) are widely used for real-time fluoride ion monitoring due to their sensitivity (detection limits ~0.1 ppm). For complex matrices, ion chromatography (IC) coupled with conductivity detection provides higher specificity . Alternatively, fluorometric assays using zirconium-xylenol orange complexes offer rapid semi-quantitative results, though they require calibration against standardized fluoride solutions (e.g., Table 1 in ).

Q. How does this compound participate in Knoevenagel condensation with electron-rich aldehydes?

In the absence of a base, this compound reacts with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated 1,1-disulfonyl fluorides. The reaction proceeds via a nucleophilic attack on the aldehyde carbonyl, followed by dehydration. Reaction progress can be monitored via FT-IR by tracking the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and emergence of conjugated enone stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on the hydrolytic stability of this compound in protic solvents be resolved?

Discrepancies in hydrolysis rates often arise from trace moisture or variable pH. To standardize studies, pre-dry solvents over molecular sieves and use buffered systems (e.g., phosphate buffer at pH 7.4). Monitor hydrolysis kinetics via ¹⁹F NMR, comparing peak integrals of this compound (δ ~-40 ppm) and hydrolysis byproducts (e.g., methanedisulfonic acid, δ ~-110 ppm) . Conflicting results should be re-evaluated using the Fluoride Science Quality Assessment Worksheet, which audits experimental rigor (e.g., control groups, sample size) .

Q. What strategies optimize the trapping of reactive intermediates like ethene-1,1-disulfonyl fluoride during synthesis?

Ethene-1,1-disulfonyl fluoride, a transient intermediate in certain reactions, can be stabilized using 4-(dimethylamino)pyridine (DMAP). DMAP forms a zwitterionic adduct via nucleophilic attack at the electron-deficient β-carbon, which is characterizable by X-ray crystallography (bond angles: C-S ~107°, S-F ~153°) . Cryogenic reaction conditions (-78°C) and inert atmospheres further suppress decomposition.

Q. How can mixed-methods approaches enhance mechanistic studies of this compound-mediated olefination?

Combine experimental data (e.g., kinetic isotope effects measured via GC-MS) with computational models (DFT calculations for transition-state geometries). For example, B3LYP/6-31G(d) simulations can predict regioselectivity in Horner-Wadsworth-Emmons-like reactions, which can be validated experimentally by isolating products and analyzing their stereochemistry via NOESY NMR . Triangulating data reduces overreliance on single-method biases .

Q. What methodologies address contradictions in fluoride excretion studies involving this compound metabolites?

Discrepancies in urinary fluoride excretion rates (e.g., Table 4 in ) may stem from interindividual variability in renal clearance. Use population pharmacokinetic models (e.g., nonlinear mixed-effects modeling) to account for covariates like age and glomerular filtration rate. Validate models with longitudinal sampling and adjust for dietary fluoride intake using 24-hour recall surveys .

Experimental Design & Data Analysis

Q. How should researchers design experiments to minimize base-induced side reactions in this compound chemistry?

Avoid strong bases (e.g., NaOH) that promote sulfonate ester formation. Instead, use mild proton scavengers like 2,6-lutidine or perform reactions under anhydrous conditions with catalytic amounts of DMAP. Monitor reaction progress via in-situ Raman spectroscopy to detect early-stage byproducts (e.g., ester C-O stretches at ~1250 cm⁻¹) .

Q. What statistical methods are recommended for analyzing high-throughput screening data on this compound derivatives?

Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., reactivity, solubility). For dose-response studies, use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Report uncertainties via Monte Carlo simulations, incorporating instrument error margins (e.g., ±5% for ISE measurements) .

Q. How can researchers ensure reproducibility when studying this compound’s stability under vibrational stress (e.g., polishing applications)?

Standardize vibration parameters (amplitude: 10–50 μm; frequency: 20–200 Hz) as in Table 2 of . Use atomic force microscopy (AFM) to quantify surface roughness pre- and post-treatment. Replicate experiments across multiple batches, and share raw data (e.g., via open-access repositories) to facilitate meta-analyses .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.